3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
BenchChem offers high-quality 3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-diethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-7-31-21-12-9-18(13-23(21)32-8-2)24(29)27-19-10-11-20-22(14-19)33-16-26(5,6)25(30)28(20)15-17(3)4/h9-14,17H,7-8,15-16H2,1-6H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZXLMNQRSLGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. Understanding its mechanisms and effects can provide insights into its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C25H32N2O4S
- Molecular Weight : 456.6 g/mol
- CAS Number : 921998-17-6
This compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Research indicates that 3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide exhibits antimicrobial properties. Specifically:
- Activity against Mycobacterium tuberculosis : The compound has shown moderate activity against Mycobacterium tuberculosis in vitro. Comparisons with standard treatments like streptomycin and isoniazid revealed that while it is less potent than these established drugs, it still demonstrates significant potential as an alternative therapeutic agent.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed the following:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | |
| MCF7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 18.5 |
These results suggest that the compound may have selective cytotoxic effects on cancer cells while being less harmful to normal cells.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The presence of the oxazepin moiety is believed to interact with DNA or RNA synthesis pathways, leading to apoptosis in targeted cancer cells.
Case Studies
-
Case Study on Antitubercular Activity :
- In a study involving various derivatives of oxazepin compounds, 3,4-diethoxy-N-(5-isobutyl...) was highlighted for its unique structure which appeared to enhance its binding affinity to bacterial targets compared to simpler analogs.
-
Cytotoxicity in Breast Cancer Cells :
- A study published in a peer-reviewed journal examined the effects of this compound on MCF7 cells. The results indicated significant induction of apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Amide bond formation between the benzamide moiety and the oxazepine core via activating agents like EDCl/HOBt (common for carbodiimide-mediated coupling).
- Ring Closure : Formation of the tetrahydrobenzooxazepine ring via intramolecular cyclization under acidic or basic conditions.
- Functionalization : Introduction of diethoxy and isobutyl groups via nucleophilic substitution or alkylation.
- Validation : Confirm purity and structure using HPLC (≥95% purity) and spectroscopic techniques (NMR, HRMS) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer :
- Spectroscopic Analysis : Use - and -NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry : HRMS or LC-MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of 3D structure (if crystalline derivatives are obtainable) .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP Calculation : Predict lipophilicity using software like MarvinSuite or experimental shake-flask methods to optimize formulation.
- pH-Dependent Stability : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH to identify degradation pathways.
- Thermal Analysis : DSC/TGA to assess melting points and thermal decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic inhibition vs. cell-based assays) to rule out false positives.
- Dose-Response Curves : Establish EC/IC values with rigorous statistical analysis (e.g., nonlinear regression models).
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess batch-to-batch variability in compound purity .
Q. What strategies are recommended for optimizing reaction yields during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.
- Catalyst Optimization : Evaluate palladium or copper catalysts for cross-coupling steps to reduce byproducts .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., ethoxy → methoxy, isobutyl → tert-butyl) and assess activity changes.
- Computational Modeling : Use molecular docking (AutoDock Vina) or QSAR models to predict binding affinities.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using software like Schrödinger .
Q. What experimental approaches are suitable for studying the compound’s metabolic stability?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms.
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) .
Methodological Frameworks for Research Design
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Hypothesis-Driven Design : Link experiments to established theories (e.g., enzyme inhibition kinetics or receptor allostery).
- Kinetic Analysis : Apply Michaelis-Menten or Hill equations to enzyme inhibition data.
- Pathway Mapping : Use tools like KEGG or Reactome to contextualize biological activity within signaling networks .
Q. What statistical methods are essential for analyzing dose-dependent toxicity data?
- Methodological Answer :
- Probit Analysis : Calculate LD values in animal models using maximum likelihood estimation.
- ANOVA with Post Hoc Tests : Compare toxicity across dose groups (e.g., Tukey’s HSD).
- Survival Analysis : Kaplan-Meier curves for time-dependent toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
